![molecular formula C22H18FN3O2 B2538765 3-(4-氟苄基)-1-(4-甲基苄基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 902963-16-0](/img/no-structure.png)

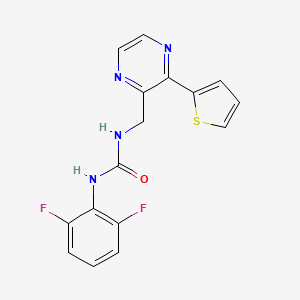

3-(4-氟苄基)-1-(4-甲基苄基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

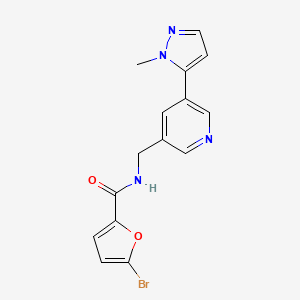

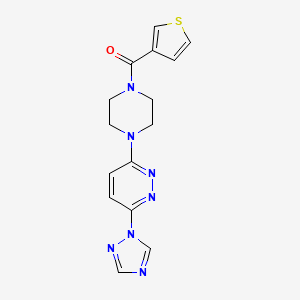

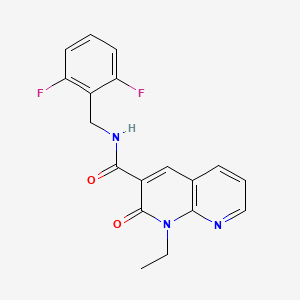

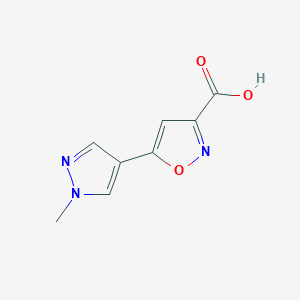

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .科学研究应用

合成和表征

已经合成和表征了一系列吡啶并[2,3-d]嘧啶衍生物,包括具有不同取代基的化合物。这些化合物是通过不同的合成途径制备的,包括与氨基组分的反应或通过环化过程。表征是使用红外、核磁共振和元素分析等技术进行的,表明这些衍生物已成功合成 (Rauf 等人,2010),(Ashraf 等人,2019)。

生物活性

合成的吡啶并[2,3-d]嘧啶衍生物已被探索用于各种生物活性。例如,一些衍生物显示出显着的脲酶抑制作用,表明在解决与脲酶活性相关的疾病方面具有潜在应用 (Rauf 等人,2010)。此外,其他衍生物表现出除草活性,表明它们在农业应用中的潜在用途 (Huazheng,2013)。

化学性质和应用

吡啶并[2,3-d]嘧啶衍生物的化学性质,包括它们的电子结构和反应性,已经使用计算方法和光谱分析进行了研究。这项研究有助于更好地理解影响其生物活性和作为药物剂的潜力的分子特征 (Ashraf 等人,2019)。

抗肿瘤和除草活性

一些吡啶并[2,3-d]嘧啶衍生物已显示出抗肿瘤活性,提供了对它们潜在治疗应用的见解。吡啶并[2,3-d]嘧啶支架中的修饰已被证明会影响它们对各种癌细胞系的活性,表明开发新的抗癌剂是一个有希望的领域 (Raić-Malić 等人,2000)。类似地,某些衍生物的除草活性突出了它们在开发新的农用化学品中的潜在用途 (Huazheng,2013)。

作用机制

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to inhibit the above-mentioned targets, thereby disrupting their signaling pathways .

Biochemical Pathways

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to disrupt various signaling pathways associated with the above-mentioned targets .

Result of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

未来方向

The future directions of research on pyrido[2,3-d]pyrimidines are likely to focus on designing new selective, effective, and safe anticancer agents . This includes further exploration of the structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of various cancer targets .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-fluorobenzaldehyde with 4-methylbenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "4-methylbenzylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS 编号 |

902963-16-0 |

分子式 |

C22H18FN3O2 |

分子量 |

375.403 |

IUPAC 名称 |

3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18FN3O2/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-24-20)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3 |

InChI 键 |

YDPRQHHMTDRQAW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)

![6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2538689.png)

![[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide](/img/structure/B2538690.png)

![N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2538691.png)

![N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2538697.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)